Cas no 210048-06-9 ((2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid)

(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid structure
210048-06-9 structure
Product Name:(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid
CAS-nummer:210048-06-9
MF:C12H22O4
MW:230.300684452057
CID:1397708
PubChem ID:15381148
Update Time:2025-10-29

(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • (2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid
    • (S)-4-(tert-butoxy)-2-(1,1-dimethylethyl)-4-oxobutanoic acid
    • AGN-PC-009E1Q
    • SC11354
    • KB-258352
    • 3,4-a']dinaphthalen-4-yl)dimethylamine
    • BP-12207
    • SureCN2847420
    • AK119074
    • (S)-4-(dimethylamino)-2,6-dimethyldinaphtho[2,1-di:1',2'-f][1,3,2]-dioxaphosphepine
    • (S)-(+)-(2,6-Dimethyl-3,5-dioxa-4-phospha-cyclohepta[2,1-a
    • N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
    • AKOS016000623
    • (S)-4-(tert-butoxy)-2-(1,1-dimethylethyl)-4-oxobutanoic acid; AGN-PC-009E1Q; SC11354; KB-258352; 3,4-a']dinaphthalen-4-yl)dimethylamine; BP-12207; SureCN2847420; AK119074; (S)-4-(dimethylamino)-2,6-dimethyldinaphtho[2,1-di:1',2'-f][1,3,2]-dioxaphosphepine; (S)-(+)-(2,6-Dimethyl-3,5-dioxa-4-phospha-cyclohepta[2,1-a; N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine; AKOS016000623;
    • 210048-06-9
    • SCHEMBL8274820
    • (2S)-3,3-dimethyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]butanoic acid
    • (S)-2-(2-t-Butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
    • (S)-4-(tert-Butoxy)-2-(tert-butyl)-4-oxobutanoicacid
    • DB-200542
    • (2S)-2-[2-(tert-butoxy)-2-oxoethyl]-3,3-dimethylbutanoic acid
    • 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate
    • MFCD09910073
    • (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid
    • DTXSID701187006
    • MDL: MFCD09910073
    • Inchi: 1S/C12H22O4/c1-11(2,3)8(10(14)15)7-9(13)16-12(4,5)6/h8H,7H2,1-6H3,(H,14,15)/t8-/m0/s1
    • InChI-sleutel: XWXLVWPFXFNKHJ-QMMMGPOBSA-N
    • LACHT: O(C(C[C@@H](C(=O)O)C(C)(C)C)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 230.15180918g/mol
  • Monoisotopische massa: 230.15180918g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 6
  • Complexiteit: 268
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 63.6Ų

(2s)-3,3-dimethyl-2-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}buta Noic Acid Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
1PlusChem
1P00CGC1-100mg
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID
210048-06-9 97%
100mg
$609.00 2023-12-19
1PlusChem
1P00CGC1-250mg
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID
210048-06-9 97%
250mg
$1179.00 2023-12-19
1PlusChem
1P00CGC1-1g
(S)-2-(2-TERT-BUTOXY-2-OXOETHYL)-3,3-DIMETHYLBUTANOIC ACID
210048-06-9 97%
1g
$2321.00 2023-12-19
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